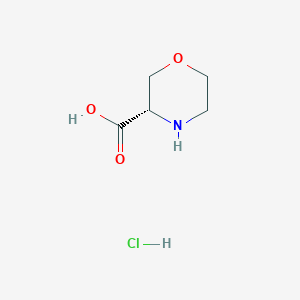

(S)-Morpholine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-morpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSLARZELUGARZ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655097 | |

| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-04-9 | |

| Record name | 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Morpholine-3-carboxylic acid hydrochloride: A Core Physicochemical Profile for Drug Development Professionals

An In-depth Technical Guide for Researchers

Foreword

As Senior Application Scientists, we understand that the journey from a promising molecule to a viable drug candidate is paved with precise data. The fundamental physicochemical properties of a starting material are not mere checklist items; they are the bedrock upon which all subsequent research—from synthetic route optimization to formulation and ADME profiling—is built. This guide is dedicated to a critical chiral building block in modern medicinal chemistry: (S)-Morpholine-3-carboxylic acid hydrochloride.

We move beyond a simple data sheet to provide a deeper, more instructive analysis. This document is crafted to be a self-validating system for fellow researchers. It not only presents the known properties of this compound but also explains the causality behind them, offers detailed protocols for determining unlisted parameters, and grounds every claim in authoritative sources. Our goal is to empower you with a robust understanding of this molecule, enabling more informed and efficient research and development.

Molecular Identity and Verification

Unambiguous identification is the first pillar of scientific integrity. This compound is a chiral heterocyclic compound, valued for introducing specific stereochemistry and a favorable morpholine scaffold into target molecules.[1][2]

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | (3S)-Morpholine-3-carboxylic acid hydrochloride | [3][4] |

| CAS Number | 1187929-04-9 | [1][3][5][6][7] |

| CAS (Free Base) | 106825-79-0 | [4] |

| Molecular Formula | C₅H₁₀ClNO₃ | [1][6][7] |

| Molecular Weight | 167.59 g/mol | [1][5][6][7] |

| Canonical SMILES | C1COC--INVALID-LINK--C(=O)O.Cl | [3] |

| InChI Key | CWSLARZELUGARZ-WCCKRBBISA-N | [3] |

A Note on CAS Numbers: Researchers should be aware that the free base, (S)-Morpholine-3-carboxylic acid, has a distinct CAS number from its hydrochloride salt. Using the correct identifier is crucial for accurate literature searches and regulatory submissions.

Essential Physicochemical Properties

The physical and chemical behaviors of a compound dictate its handling, reactivity, and formulation potential.

Physical State and Appearance

This compound is consistently supplied as a white to off-white crystalline solid .[3] The crystalline form suggests a defined lattice structure, which is typical for organic salts and is a prerequisite for consistent bulk properties.

Melting Point

The melting point is a critical quality attribute, serving as a primary indicator of purity. A sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

Status: An experimentally confirmed melting point for this compound is not consistently reported in publicly available literature. A Safety Data Sheet notes this value as "no data available".[8]

Expert Insight: The absence of reported data presents a characterization gap. We strongly advise researchers to determine this parameter empirically upon receipt of a new batch. This not only verifies purity but also informs the compound's thermal stability limits for handling and reaction setup. A standard capillary melting point apparatus (e.g., Büchi or Stuart Scientific) should be used. Given its structure as an amino acid hydrochloride, decomposition at the melting point is possible and should be noted.

Solubility Profile

Solubility is a master variable in drug development, directly influencing everything from synthetic work-up to bioavailability. While quantitative data is sparse, a qualitative profile can be reliably predicted based on the molecule's structure. The presence of the hydrochloride salt, a charged carboxylic acid, and the polar ether group makes it highly amenable to polar solvents.

Table 2: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Soluble | The ionic nature of the hydrochloride salt and the multiple hydrogen bond donors/acceptors lead to strong, favorable interactions with polar protic solvents. One supplier confirms it is soluble in water.[3] |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively solvate the cation and anion, though perhaps less effectively than water. |

| Non-Polar | Toluene, Hexanes, Dichloromethane | Insoluble / Very Sparingly Soluble | The high polarity and ionic character of the molecule are incompatible with the non-polar nature of these solvents. |

Acidity and Ionization (pKa)

The pKa values of a molecule are fundamental to its behavior in a biological system. They dictate the ionization state at a given pH, which in turn governs membrane permeability, receptor binding, and formulation pH. This molecule is amphoteric, possessing both an acidic group (carboxylic acid) and a basic group (the secondary amine, which is protonated in the hydrochloride form).

Status: No experimentally determined pKa values have been found in the reviewed literature.

Expert Insight & Protocol: Based on analogous structures, we can provide authoritative estimates. The carboxylic acid pKa (pKa₁) is expected to be in the range of 2.0 - 2.5 . The pKa of the morpholinium conjugate acid (pKa₂) is expected to be around 8.5 - 9.0 , similar to the pKa of morpholine itself (8.49).[9]

Determining these values empirically is essential for any development program. The gold-standard method is potentiometric titration.

Protocol: Potentiometric pKa Determination

Objective: To precisely determine the pKa values of the carboxylic acid and the secondary amine of this compound.

Pillar of Trustworthiness: This protocol is a self-validating system. The resulting titration curve must exhibit two clear, distinct equivalence points for the data to be considered valid.

Methodology:

-

System Preparation:

-

Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Prepare a 0.1 M standardized solution of NaOH, ensuring it is free of carbonate.

-

Prepare a 0.01 M solution of the sample by accurately weighing ~16.8 mg of this compound and dissolving it in 10.0 mL of deionized, CO₂-free water.

-

-

Titration Execution:

-

Place the sample solution in a jacketed beaker maintained at 25 °C and stir gently.

-

Immerse the calibrated pH electrode and a micro-burette containing the 0.1 M NaOH solution.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~11.5, ensuring you have passed the second buffer region.

-

-

Data Analysis:

-

Plot pH (y-axis) versus equivalents of NaOH added (x-axis).

-

Determine the two equivalence points (the points of maximum slope) using the first derivative method (ΔpH/ΔV).

-

pKa₁ (Carboxylic Acid): Find the pH at the half-equivalence point for the first titration step (i.e., the pH at 0.5 equivalents of NaOH).

-

pKa₂ (Morpholinium Ion): Find the pH at the half-equivalence point between the first and second equivalence points (i.e., the pH at 1.5 equivalents of NaOH).

-

Visualization of Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 1187929-04-9: 3-Morpholinecarboxylic acid, hydrochlori… [cymitquimica.com]

- 4. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1187929-04-9 | 4H58-5-S9 | MDL MFCD06809590 | (3S)-Morpholine-3-carboxylic acid hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 6. 1187929-04-9 | CAS DataBase [m.chemicalbook.com]

- 7. 1187929-04-9|this compound|BLD Pharm [bldpharm.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Morpholine - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the Solubility of (S)-Morpholine-3-carboxylic acid hydrochloride in Common Laboratory Solvents

Introduction

(S)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound of significant interest in pharmaceutical development.[1] As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its solubility characteristics is paramount for researchers, process chemists, and formulation scientists.[1] This guide provides a comprehensive analysis of the expected solubility of this compound in a range of common laboratory solvents. In the absence of extensive published experimental data for this specific molecule, this paper synthesizes information from structurally analogous compounds, fundamental chemical principles, and established solubility determination methodologies to offer a robust predictive overview and practical guidance for laboratory work.

Molecular Structure and Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a salt composed of a protonated morpholine ring with a carboxylic acid substituent and a chloride counter-ion. This structure imparts several key physicochemical properties that govern its interaction with various solvents:

-

High Polarity: The presence of the ammonium cation, the carboxylic acid group (with its capacity for hydrogen bonding), and the ether linkage in the morpholine ring makes the molecule highly polar.

-

Ionic Nature: As a hydrochloride salt, the compound exists in an ionized form, which significantly influences its solubility, particularly in polar solvents. Salt formation is a common strategy to enhance the aqueous solubility of drug candidates.

-

Hydrogen Bonding Capability: The molecule possesses multiple hydrogen bond donors (the ammonium and carboxylic acid protons) and acceptors (the oxygen atoms of the ether and carboxylic acid, and the chloride anion). This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents.

-

Chirality: The molecule possesses a stereocenter at the 3-position of the morpholine ring. While chirality does not directly dictate solubility in achiral solvents, it is a critical attribute for its utility in stereospecific synthesis.

Below is a diagram illustrating the key structural features influencing the solubility of this compound.

Caption: Key molecular characteristics of this compound.

Expected Solubility Profile in Common Laboratory Solvents

Based on its structure and by analogy with other amino acid hydrochlorides, a qualitative and semi-quantitative solubility profile can be predicted.

Polar Protic Solvents

These solvents, characterized by the presence of O-H or N-H bonds, are capable of hydrogen bonding.

-

Water: this compound is expected to be highly soluble in water. The ionic nature of the salt and the extensive hydrogen bonding capabilities of the molecule will lead to strong solute-solvent interactions. For many amino acid hydrochlorides, solubilities in water are often high.[2][3]

-

Methanol and Ethanol: The compound is anticipated to be soluble to moderately soluble in short-chain alcohols like methanol and ethanol.[2] While these solvents are polar and can act as hydrogen bond donors and acceptors, their lower dielectric constant compared to water may result in slightly reduced solubility. Generally, the solubility of amino acid hydrochlorides in alcohols decreases as the alkyl chain length of the alcohol increases.[4][5]

-

Isopropanol and other longer-chain alcohols: Solubility is expected to be sparingly soluble to slightly soluble in these solvents due to their decreasing polarity.

Polar Aprotic Solvents

These solvents are polar but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): The compound is likely to be soluble to moderately soluble in strong polar aprotic solvents like DMSO and DMF. These solvents have high dielectric constants and can effectively solvate the cation and anion.

-

Acetonitrile (ACN): Solubility in acetonitrile is expected to be slightly soluble to sparingly soluble . While polar, ACN is a weaker solvent for salts compared to DMSO or DMF.

-

Acetone and Ethyl Acetate: The compound is predicted to be sparingly soluble to insoluble in these solvents due to their lower polarity.

Nonpolar Solvents

These solvents have low dielectric constants and are incapable of significant hydrogen bonding.

-

Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF): The compound is expected to be insoluble in these solvents. The significant difference in polarity between the highly polar solute and the nonpolar solvent will prevent effective solvation.

-

Toluene, Hexanes, Diethyl Ether: this compound is anticipated to be insoluble in these nonpolar hydrocarbon and ether solvents.

Summary of Expected Solubility

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Water | Highly Soluble | Ionic nature and extensive hydrogen bonding. |

| Methanol | Soluble | Good polarity and hydrogen bonding capabilities. | |

| Ethanol | Moderately Soluble | Reduced polarity compared to methanol. | |

| Isopropanol | Sparingly Soluble | Further reduction in polarity. | |

| Polar Aprotic | DMSO, DMF | Soluble | High dielectric constant effectively solvates ions. |

| Acetonitrile | Slightly Soluble | Lower polarity than DMSO/DMF. | |

| Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | Insufficient polarity to dissolve the salt. | |

| Nonpolar | Dichloromethane, THF | Insoluble | Large polarity mismatch. |

| Toluene, Hexanes | Insoluble | Nonpolar nature prevents solvation of the ionic compound. |

Factors Influencing Solubility

Effect of pH

As a salt of a secondary amine and a carboxylic acid, the pH of the aqueous solution will significantly impact the solubility of this compound. The molecule has two ionizable groups: the morpholinium cation and the carboxylic acid.

-

In acidic solutions (low pH): The carboxylic acid will be protonated and largely non-ionized, while the morpholine nitrogen remains protonated. The overall charge of the molecule will be positive.

-

Near neutral pH: The carboxylic acid will be deprotonated (carboxylate anion), and the morpholine nitrogen will remain protonated, forming a zwitterion. The solubility of amino acids is often at a minimum at their isoelectric point.

-

In basic solutions (high pH): The carboxylic acid will be deprotonated, and the morpholinium cation will be deprotonated to the neutral secondary amine.

The hydrochloride salt form is expected to have its highest aqueous solubility at low pH.

Effect of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, increasing the temperature of the solvent will likely increase the solubility of this compound. However, the magnitude of this effect would need to be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the equilibrium solubility can be determined using the well-established shake-flask method. This protocol provides a reliable means to ascertain the thermodynamic solubility of a compound in a given solvent.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. The agitation ensures continuous mixing of the solid with the solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

The following diagram illustrates the workflow of the shake-flask solubility determination method.

Caption: A stepwise representation of the shake-flask method.

Conclusion

References

Stability and storage conditions for (S)-Morpholine-3-carboxylic acid hydrochloride

An In-depth Technical Guide to the Stability and Storage of (S)-Morpholine-3-carboxylic acid hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a crucial chiral building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents.[1][2] Its structural integrity is paramount to ensuring the quality, safety, and efficacy of downstream products. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes detailed protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology industries.

Physicochemical Profile and Intrinsic Stability

This compound (CAS No. 1187929-04-9) is a heterocyclic compound presented as a solid hydrochloride salt.[3][4] The presence of a secondary amine, an ether linkage, a carboxylic acid, and a chiral center defines its reactivity and stability profile. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base by protecting the secondary amine from oxidative and other degradative reactions. However, the compound is hygroscopic and susceptible to degradation under specific environmental conditions.

Key Molecular Features Influencing Stability:

-

Morpholine Ring: The ether linkage is generally stable, but the secondary amine is a site for potential oxidation.

-

Carboxylic Acid: This functional group can participate in esterification or decarboxylation reactions, although the latter typically requires high temperatures.

-

Hydrochloride Salt: Provides stability but indicates that the compound's stability will be highly pH-dependent. The free base, liberated at higher pH, is more nucleophilic and prone to degradation.

-

Chiral Center: Racemization is a potential risk under harsh basic or acidic conditions, which could compromise the stereochemical purity of the material.

Recommended Storage and Handling Protocols

To maintain the long-term integrity of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from material safety data sheets and chemical best practices.[3][5]

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | Store in a cool place (2-8°C recommended for long-term). | Lower temperatures reduce the rate of potential degradation reactions. While some suppliers state "room temperature," controlled cool conditions are preferable to mitigate risks from temperature fluctuations.[6][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The secondary amine in the morpholine ring is susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[6] |

| Humidity | Keep in a dry, tightly sealed container. | The compound is hygroscopic. Moisture absorption can lead to physical changes (clumping) and initiate hydrolytic degradation pathways. |

| Light | Protect from light. | While specific photostability data is not widely published, compounds with heteroatoms can be susceptible to photolytic degradation. Protection from light is a standard precautionary measure. |

| Container | Use original, well-sealed packaging. | Ensures the material is protected from environmental factors and contamination.[5] |

Handling Precautions:

-

Handle exclusively in a well-ventilated area or fume hood to avoid inhalation.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]

-

Avoid dust formation during handling.[3]

-

Wash hands thoroughly after handling.

Potential Degradation Pathways and Mechanisms

Understanding potential degradation pathways is critical for developing stability-indicating analytical methods and for identifying at-risk conditions. Based on the chemistry of the morpholine moiety and related structures, several degradation mechanisms can be postulated.[9][10]

Oxidative Degradation

The secondary amine of the morpholine ring is the most likely site for oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over long periods. This can lead to the formation of N-oxides or ring-opened byproducts. Forced degradation studies on complex molecules containing a morpholine ring have confirmed N-oxidation as a primary degradation product in the presence of H₂O₂.[10]

pH-Dependent Degradation (Hydrolysis)

-

Alkaline Conditions: In a basic environment (pH > 7), the hydrochloride salt is neutralized, liberating the more reactive free secondary amine. This can catalyze degradation and potentially lead to ring cleavage.

-

Acidic Conditions: While the hydrochloride salt provides stability in mildly acidic conditions, harsh acidic environments, especially at elevated temperatures, could potentially lead to hydrolysis of the ether linkage, though this is generally less favorable than reactions involving the amine.

Diagram of Postulated Degradation Pathways

The following diagram illustrates the primary theoretical degradation pathways for this compound under stress conditions.

Caption: Postulated degradation pathways under various stress conditions.

Methodology for Stability Assessment

A comprehensive stability assessment involves both forced degradation and real-time stability studies, guided by ICH (International Council for Harmonisation) principles.[11]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the degradants.[12]

Experimental Workflow:

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of water and methanol.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12h). Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Withdraw samples at intermediate time points (e.g., 30 min, 1h, 2h). Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours. At the end of the study, dissolve the solid in the solvent to the target concentration for analysis.

-

Photolytic Degradation: Expose a known quantity of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[10]

Real-Time Stability Study Protocol

Objective: To establish a re-test period or shelf life under recommended storage conditions.

-

Packaging: Package multiple samples of a single batch of the compound in containers that simulate the proposed commercial packaging.

-

Storage: Place the samples in a calibrated stability chamber maintained at the recommended long-term storage condition (e.g., 5°C ± 3°C).

-

Testing Schedule: Pull samples for full analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, test the samples for:

-

Appearance (visual inspection)

-

Assay (potency)

-

Purity (related substances/degradation products)

-

Moisture content (Karl Fischer titration)

-

Chiral Purity

-

Conclusion

The chemical stability of this compound is robust under proper storage conditions but is susceptible to degradation under oxidative and high-pH environments. Its hygroscopic nature necessitates stringent control over humidity. For drug development professionals, implementing the recommended storage protocols and conducting thorough stability assessments, including forced degradation studies, is non-negotiable. These practices ensure the material's quality and consistency, which is fundamental to the successful development of safe and effective pharmaceutical products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. acrospharma.co.kr [acrospharma.co.kr]

- 4. morpholine-3-carboxylic acid hydrochloride | CymitQuimica [cymitquimica.com]

- 5. canbipharm.com [canbipharm.com]

- 6. 1187929-04-9|this compound|BLD Pharm [bldpharm.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (S)-Morpholine-3-carboxylic Acid Hydrochloride

Introduction: The Privileged Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its remarkable versatility and favorable pharmacological properties.[1][2] This six-membered heterocycle, containing both a secondary amine and an ether functional group, imparts a unique combination of polarity, metabolic stability, and conformational flexibility to molecules.[3] Its presence can enhance aqueous solubility, improve cell permeability, and positively influence pharmacokinetic profiles, making it a highly sought-after moiety in the design of novel therapeutics.[3][4]

A vast array of drugs across different therapeutic areas incorporate the morpholine structure, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Moclobemide.[1][5] The inherent chirality of substituted morpholines adds another layer of complexity and specificity, allowing for the development of enantiomerically pure drugs with improved efficacy and reduced side effects.[6]

This document provides a detailed guide on the application of (S)-Morpholine-3-carboxylic acid hydrochloride (1) , a key chiral building block, in the synthesis of pharmaceutical intermediates. We will delve into its significance, provide robust protocols for its derivatization via amide bond formation, and offer insights grounded in extensive laboratory experience.

This compound: A Versatile Chiral Building Block

This compound (1) is a valuable intermediate for several reasons:

-

Pre-installed Chirality: The (S)-stereocenter at the 3-position is crucial for creating stereospecific interactions with biological targets, which is fundamental for enhancing potency and selectivity.[6]

-

Orthogonal Functionality: The secondary amine and the carboxylic acid provide two distinct points for chemical modification. The amine is typically protected (e.g., with a Boc group) to allow for selective reaction at the carboxylic acid, or vice-versa.

-

Structural Rigidity and Flexibility: The morpholine ring exists predominantly in a chair conformation, which can introduce a degree of conformational constraint beneficial for binding to protein targets. At the same time, the ring retains some flexibility, allowing it to adapt to the binding pocket.[3]

-

Broad Applicability: This building block is instrumental in synthesizing a wide range of biologically active molecules, particularly those targeting neurological and cardiovascular disorders, as well as in the development of novel peptide-based therapeutics.[6][7]

A common synthetic strategy involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to yield (S)-4-Boc-morpholine-3-carboxylic acid (2) . This allows for clean and efficient coupling of the carboxylic acid with various amines.

Caption: General workflow for the utilization of (S)-Morpholine-3-carboxylic acid.

Protocols for Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid with an amine is a fundamental transformation in pharmaceutical synthesis.[8] Direct condensation is often inefficient due to the formation of a stable ammonium carboxylate salt.[9] Therefore, activating the carboxylic acid is essential. Below are detailed protocols for common and reliable amide coupling methods using (S)-4-Boc-morpholine-3-carboxylic acid as the starting material.

Method 1: EDC/NHS Coupling

This is a widely used, water-soluble carbodiimide method that proceeds through an active NHS-ester intermediate, minimizing side reactions.[8][10]

Protocol:

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Add N-Hydroxysuccinimide (NHS) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

-

Amine Coupling: Add the desired amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq).

-

Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

-

Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Caption: EDC/NHS mediated amide coupling workflow.

Method 2: HATU Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[11]

Protocol:

-

Activation: In a flask under an inert atmosphere, dissolve (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq). The solution should change color, indicating the formation of the activated ester. Stir for 15-30 minutes at room temperature.

-

Amine Coupling: Add the desired amine (1.2 eq) to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, desired reaction time, and potential for side reactions. The following table summarizes typical conditions and outcomes for the described methods.

| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |

| EDC | NHS or Sulfo-NHS | None (or mild base) | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions.[8] |

| HATU | None | DIPEA, TEA | DMF, NMP | 1-4 hours | 75-98% | High efficiency, fast reaction rates, good for hindered substrates.[11] |

| DCC | HOBt or DMAP | DMAP | DCM, THF | 1-6 hours | 65-90% | Cost-effective, potent activator. |

Yields are highly substrate-dependent and the provided ranges are illustrative.

Troubleshooting and Expert Insights

-

Racemization: For chiral carboxylic acids, racemization can be a concern, especially with over-activation or prolonged reaction times. Using additives like HOBt (1-Hydroxybenzotriazole) or operating at lower temperatures (0 °C) can mitigate this risk. HATU is generally considered to be superior in suppressing racemization.

-

Poor Solubility: If substrates have poor solubility in standard solvents like DCM, consider using DMF or NMP. Ensure the solvents are anhydrous, as water will hydrolyze the activated intermediate.

-

Difficult Couplings: For electron-deficient amines or sterically hindered substrates, HATU is often the reagent of choice.[11] Increasing the reaction temperature or using a more potent activating agent may be necessary. A protocol using EDC and DMAP with a catalytic amount of HOBt has also been shown to be effective for electron-deficient amines.[12]

-

Work-up Challenges: The removal of DMF can be challenging. Washing with a dilute LiCl solution can aid in its removal from the organic phase.[8] The urea byproduct from DCC is notoriously difficult to remove; it is often filtered off after precipitation. The urea from EDC is water-soluble, simplifying purification.[8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its inherent chirality and favorable physicochemical properties make it an attractive component for modern drug design. The successful application of this intermediate hinges on the robust and efficient formation of amide bonds. By selecting the appropriate coupling reagents and optimizing reaction conditions as detailed in these protocols, researchers can effectively incorporate this valuable scaffold into their synthetic strategies, paving the way for the discovery of novel and effective therapeutic agents.[13][14]

References

- 1. tandfonline.com [tandfonline.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Amide Synthesis [fishersci.dk]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. growingscience.com [growingscience.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi-res.com [mdpi-res.com]

- 14. Design and Synthesis of Novel Antimicrobial Agents [mdpi.com]

Application Notes & Protocols: (S)-Morpholine-3-carboxylic acid hydrochloride as a Chiral Building Block in Asymmetric Synthesis

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even harmful.[1][2] This reality has elevated the importance of chiral building blocks—enantiopure molecular fragments that serve as foundational starting points for the synthesis of complex drug candidates.[2][3]

Among the myriad of heterocyclic scaffolds, the morpholine moiety is a "privileged" structure in medicinal chemistry.[4] Its unique physicochemical properties, including a weak basic nitrogen and a hydrogen bond-accepting oxygen, often impart favorable characteristics such as improved aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[5] (S)-Morpholine-3-carboxylic acid hydrochloride emerges as a particularly valuable asset in this context. It provides a pre-defined stereocenter within the robust morpholine ring, offering chemists a reliable and efficient tool for introducing this desirable scaffold with absolute stereocontrol in asymmetric synthesis.[6][7] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use.

Physicochemical & Structural Properties

This compound is a stable, solid material amenable to a variety of reaction conditions. Its hydrochloride salt form enhances stability and simplifies handling. Understanding its fundamental properties is the first step toward its effective application.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₃ | [8] |

| Molecular Weight | 167.59 g/mol | [8] |

| CAS Number | 863993-41-3 | |

| Appearance | Solid | [8][9] |

| IUPAC Name | (3S)-morpholine-3-carboxylic acid;hydrochloride | [10] |

| Topological Polar Surface Area | 58.6 Ų | [11] |

| Hydrogen Bond Donor Count | 2 | [11] |

| Hydrogen Bond Acceptor Count | 4 | [11] |

Note: The free base form, (S)-Morpholine-3-carboxylic acid, has a molecular weight of 131.13 g/mol .[9][11]

Core Utility in Asymmetric Synthesis

The power of this compound as a chiral building block lies in its trifunctional nature. The molecule contains:

-

A defined stereocenter at the C3 position, which serves as the anchor for stereochemical control.

-

A nucleophilic secondary amine (NH) within the morpholine ring, which can be readily functionalized via acylation, sulfonylation, alkylation, or reductive amination.

-

A carboxylic acid (-COOH) group, which can be activated and coupled to form amides, esters, or reduced to an alcohol.

This combination allows for divergent synthesis, where the building block can be elaborated from two different points to construct complex target molecules without compromising the integrity of the core stereocenter.

Caption: General workflow for incorporating the chiral building block.

Key Applications in Pharmaceutical Synthesis

The utility of this building block is best illustrated through its application in the synthesis of high-value pharmaceutical agents.

Case Study 1: Synthesis of Aprepitant (EMEND®)

Aprepitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[12] The core of Aprepitant is a complex, tri-substituted morpholine ring. (S)-Morpholine-3-carboxylic acid and its derivatives serve as key starting materials for constructing the cis-vicinally substituted morpholine core with high stereochemical fidelity.[13] Synthetic routes leverage the existing stereocenter to direct the formation of subsequent stereocenters, a strategy known as stereochemical relay.[13] This process is critical for achieving the final, biologically active diastereomer of Aprepitant.[12][14]

Case Study 2: Synthesis of Linezolid Analogues

Linezolid is an important oxazolidinone-class antibiotic. The morpholine ring is a common substituent in many biologically active compounds, and researchers frequently synthesize analogues of existing drugs to improve efficacy, selectivity, or pharmacokinetic properties.[4] (S)-Morpholine-3-carboxylic acid can be used to synthesize novel Linezolid analogues where the standard acetamide group is replaced by more complex moieties derived from the chiral morpholine scaffold.[15][16] These syntheses typically involve coupling the morpholine's carboxylic acid to the amine of the Linezolid core, or functionalizing the morpholine's nitrogen and then attaching it to the phenyl ring of the Linezolid structure.[17][18]

Experimental Protocols

The following protocols are designed to be illustrative of the common transformations involving this compound. Researchers should adapt these procedures to their specific substrates and scales.

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19][20] Morpholine derivatives can be corrosive and toxic.[20][21] Handle all reagents and solvents with care, consulting the relevant Safety Data Sheets (SDS) before use.[22][23]

Protocol 1: General Amide Coupling via Carbodiimide Activation

This protocol describes the coupling of the carboxylic acid moiety with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Rationale: EDCI is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[17] The resulting urea byproduct is also water-soluble, simplifying purification. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.[17]

References

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. morpholine-3-carboxylic acid hydrochloride | CymitQuimica [cymitquimica.com]

- 9. (S)-morpholine-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Morpholine-3-carboxylic acid amide hydrochloride | C5H11ClN2O2 | CID 67166308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of Aprepitant [cjph.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

- 15. asianpubs.org [asianpubs.org]

- 16. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. capotchem.cn [capotchem.cn]

- 23. MORPHOLINE-3-CARBOXYLIC ACID HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

Application Notes and Protocols for Amide Coupling Reactions with (S)-Morpholine-3-carboxylic acid Hydrochloride

Introduction: The Significance of Morpholine Carboxamides in Modern Drug Discovery

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its inherent stability, favorable physicochemical properties, and ability to engage in crucial hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. (S)-Morpholine-3-carboxylic acid, a chiral building block, offers a unique three-dimensional framework that can be elaborated to explore chemical space and optimize ligand-receptor interactions. The formation of amide bonds from this core structure is a fundamental transformation, enabling the synthesis of diverse libraries of compounds for biological screening.[2][3] This document provides a comprehensive guide to performing amide coupling reactions with (S)-Morpholine-3-carboxylic acid hydrochloride, focusing on practical protocols, mechanistic rationale, and troubleshooting strategies to empower researchers in their drug discovery endeavors.

Core Principles and Mechanistic Considerations

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[6] This is achieved through the use of coupling reagents.

The Challenge of the Hydrochloride Salt

(S)-Morpholine-3-carboxylic acid is typically supplied as a hydrochloride salt to improve its stability and handling.[7][8] However, the protonated morpholine nitrogen and the carboxylic acid proton render the molecule unreactive for direct amide coupling. Therefore, the in-situ formation of the free base is a critical first step in any successful coupling protocol. This is accomplished by the addition of a non-nucleophilic organic base.

Choosing the Right Coupling Reagent: A Comparative Overview

The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the coupling partners, the potential for racemization, and the desired reaction conditions. Two of the most reliable and widely used classes of coupling reagents for this transformation are uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) often used with additives like HOBt.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress epimerization, a critical consideration when working with chiral amino acids.[9][10] It reacts with the carboxylate to form a highly reactive OAt-active ester intermediate.[9][11] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[10]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-Hydroxybenzotriazole): This combination is a classic and cost-effective choice for amide bond formation.[12] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][13] However, this intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea.[14] The addition of HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, while still being sufficiently reactive towards the amine.[15][16][17][18]

Experimental Protocols

General Workflow for Amide Coupling

The following diagram illustrates the general workflow for the amide coupling of this compound.

Caption: General workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for challenging couplings or when minimizing racemization is a primary concern.

Materials:

| Reagent | Molar Eq. |

| This compound | 1.0 |

| Amine | 1.0 - 1.2 |

| HATU | 1.1 - 1.2 |

| N,N-Diisopropylethylamine (DIPEA) | 2.5 - 3.0 |

| Anhydrous N,N-Dimethylformamide (DMF) | - |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (a concentration of 0.1-0.5 M is typical).

-

Add DIPEA (2.5 - 3.0 eq) to the stirred solution. Stir for 10-15 minutes at room temperature to ensure complete formation of the free base.

-

Add HATU (1.1 - 1.2 eq) to the reaction mixture in one portion.

-

Stir the mixture at room temperature for a pre-activation period of 15-30 minutes. The solution may become slightly yellow.

-

Add the amine (1.0 - 1.2 eq) to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

-

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable and cost-effective alternative to HATU.

Materials:

| Reagent | Molar Eq. |

| This compound | 1.0 |

| Amine | 1.0 - 1.2 |

| EDC hydrochloride | 1.2 - 1.5 |

| HOBt hydrate | 1.2 - 1.5 |

| N,N-Diisopropylethylamine (DIPEA) | 2.5 - 3.0 |

| Anhydrous Dichloromethane (DCM) or DMF | - |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), EDC hydrochloride (1.2 - 1.5 eq), and HOBt hydrate (1.2 - 1.5 eq).

-

Add anhydrous DCM or DMF to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIPEA (2.5 - 3.0 eq) to the stirred suspension.

-

Stir the reaction mixture at 0 °C for 15-30 minutes.

-

Add the amine (1.0 - 1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours), monitoring by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or No Product | Insufficient base to form the free base of the morpholine carboxylic acid. | Increase the equivalents of DIPEA to 3.0-4.0 eq. |

| Incomplete activation of the carboxylic acid. | Increase the pre-activation time with HATU. Ensure all reagents are anhydrous. | |

| Sterically hindered amine or carboxylic acid. | Switch to a more powerful coupling reagent like HATU if using EDC/HOBt. Consider elevating the reaction temperature (e.g., to 40-50 °C).[9] | |

| Presence of Byproducts | Formation of guanidinium byproduct with HATU. | Ensure the amine is added after the pre-activation step.[9] |

| Formation of N-acylurea with EDC. | Ensure an adequate amount of HOBt is used. Perform the reaction at a lower temperature (0 °C to room temperature). | |

| Racemization of Product | Prolonged reaction time or elevated temperature. | Monitor the reaction closely and work up as soon as it is complete. Use HATU, which is known to suppress racemization.[9] If using EDC, ensure HOBt is present.[14][16] |

| Difficulty in Purification | Water-soluble byproducts (tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC). | Perform a thorough aqueous workup. Multiple washes with water or dilute acid/base can help remove these impurities. |

Conclusion

The amide coupling of this compound is a versatile and powerful tool for the synthesis of novel chemical entities in drug discovery. By understanding the underlying mechanisms and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate diverse libraries of morpholine carboxamides. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these crucial synthetic transformations.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. jocpr.com [jocpr.com]

- 3. growingscience.com [growingscience.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hepatochem.com [hepatochem.com]

- 7. This compound [myskinrecipes.com]

- 8. morpholine-3-carboxylic acid hydrochloride | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. bachem.com [bachem.com]

- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Central Nervous System (CNS) Drug Development

A Dynamic and Integrated Approach to Unlocking the Brain's Therapeutic Potential

The development of effective therapeutics for central nervous system (CNS) disorders represents one of the most significant challenges in modern medicine. The intricate complexity of the brain, the protective yet formidable blood-brain barrier (BBB), and the heterogeneity of neurological and psychiatric conditions demand a sophisticated and multi-faceted approach to drug discovery and development.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key applications and detailed protocols, moving beyond a simple recitation of methods to explain the critical reasoning behind experimental choices. Our focus is on creating a self-validating system of research, where each step logically informs the next, from initial target identification to late-stage clinical evaluation.

The journey of a CNS drug from concept to clinic is fraught with high attrition rates.[3][4] A primary reason for this is the poor translation of preclinical findings to clinical efficacy.[5][6] This underscores the need for more predictive and human-relevant model systems, robust biomarker strategies, and innovative drug delivery technologies. This document will navigate these critical areas, offering both foundational knowledge and actionable protocols to enhance the probability of success in this challenging but vital field of research.

The CNS Drug Development Pipeline: An Integrated Workflow

Successful CNS drug development hinges on a well-integrated pipeline that allows for iterative learning and informed decision-making. The following diagram illustrates a conceptual workflow, emphasizing the key stages and the feedback loops that are essential for a robust research and development program.

References

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. simbecorion.com [simbecorion.com]

- 3. academic.oup.com [academic.oup.com]

- 4. qps.com [qps.com]

- 5. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving and Accelerating Drug Development for Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Incorporating (S)-Morpholine-3-carboxylic acid into novel heterocyclic compounds

Application Notes & Protocols

Topic: Incorporating (S)-Morpholine-3-carboxylic acid into Novel Heterocyclic Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally defined linker, making it a cornerstone in the design of drugs targeting the central nervous system (CNS) and beyond.[3] Among the various morpholine-based building blocks, (S)-Morpholine-3-carboxylic acid stands out as a particularly valuable chiral synthon. Its bifunctional nature—a secondary amine and a carboxylic acid—within a stereodefined framework allows for the creation of complex, three-dimensional molecular architectures.[4][5]

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging (S)-Morpholine-3-carboxylic acid as a foundational element in the synthesis of novel and diverse heterocyclic compounds. We will move beyond simple derivatization to discuss the construction of fused and bridged bicyclic systems, offering insights into the chemical rationale that underpins these advanced synthetic methodologies.

Foundational Synthesis: Accessing the Chiral Building Block

Before incorporating the title compound, ensuring a reliable supply of high-purity (S)-Morpholine-3-carboxylic acid is paramount. While commercially available, an in-house synthesis starting from an inexpensive chiral pool reactant like L-serine provides a cost-effective and scalable option. The following workflow outlines a validated multi-step synthesis.[6][7]

Diagram: Synthesis of (S)-Morpholine-3-carboxylic acid from L-Serine

Caption: A five-step synthetic route from L-serine to the target chiral building block.

Causality Behind the Synthesis:

-

Step 1 & 2: The synthesis begins by protecting the carboxylic acid of L-serine as a tert-butyl ester, which is robust to many reaction conditions but easily cleaved with acid. The subsequent N-acylation with chloroacetyl chloride introduces the necessary two-carbon electrophilic unit for the future ring closure.

-

Step 3: An intramolecular Williamson ether synthesis, promoted by a strong base like sodium ethoxide (NaOEt), facilitates the cyclization. The alkoxide formed from the serine hydroxyl group displaces the chloride to form the morpholinone ring.

-

Step 4 & 5: The resulting lactam (amide within the ring) is then reduced to the corresponding amine using a reagent system like sodium borohydride, often activated with a Lewis acid. Finally, acidic cleavage of the tert-butyl ester reveals the target molecule.[6][7]

Core Synthetic Strategies for Elaboration

(S)-Morpholine-3-carboxylic acid offers two primary handles for chemical modification: the secondary amine (nucleophilic) and the carboxylic acid (electrophilic after activation). Strategic manipulation of these functional groups is key to building novel heterocyclic systems.

Strategy 1: Amide Coupling and N-Functionalization

The most direct approach involves utilizing the carboxylic acid for amide bond formation, followed by functionalization of the morpholine nitrogen. This strategy is fundamental for creating libraries of substituted morpholine amides, which can serve as peptidomimetics or precursors for further cyclization.

Expertise & Rationale:

-

Protecting Group Strategy: To ensure selective reaction at the carboxylic acid, the morpholine nitrogen must first be protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under neutral or basic coupling conditions and its facile removal with mild acid (e.g., TFA).[5]

-

Coupling Reagents: A variety of peptide coupling reagents can be employed. For valuable or acid-sensitive substrates, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior as it operates quickly and minimizes racemization. For more routine syntheses, the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system is a cost-effective choice.

Diagram: General Elaboration Workflow

Caption: A modular workflow for creating diverse derivatives from the core scaffold.

Strategy 2: Construction of Fused Bicyclic Lactams

A more advanced application is the creation of rigid, fused heterocyclic systems. This approach enhances the three-dimensional character of the resulting molecule, a highly desirable trait in modern drug discovery for improving selectivity and potency.[8] A common strategy involves N-alkylation with a bifunctional reagent, followed by an intramolecular cyclization.

Expertise & Rationale:

-

N-Alkylation: The morpholine nitrogen can be alkylated with an α,β-unsaturated ester, such as ethyl acrylate, via a Michael addition. This reaction proceeds cleanly under mild basic conditions and introduces a flexible carbon chain tethered to the nitrogen.

-

Intramolecular Cyclization: The newly introduced ester can then participate in an intramolecular amidation with the free amine of a coupled amino acid ester, or a Dieckmann condensation if another ester is present, to form a new ring fused to the morpholine core. This creates a conformationally constrained bicyclic scaffold.[9]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of (S)-4-Boc-morpholine-3-carboxylic acid

This protocol details the crucial first step of protecting the morpholine nitrogen.

| Materials & Reagents | Supplier | Quantity | M.W. | Moles |

| (S)-Morpholine-3-carboxylic acid | In-house/Commercial | 5.00 g | 131.13 | 38.1 mmol |

| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | 9.16 g | 218.25 | 42.0 mmol |

| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | 6.41 g | 84.01 | 76.3 mmol |

| Dioxane | Acros Organics | 50 mL | - | - |

| Water | Milli-Q | 50 mL | - | - |

| Ethyl Acetate | VWR | 200 mL | - | - |

| 1M Hydrochloric Acid (HCl) | LabChem | 50 mL | - | - |

Procedure:

-

Suspend (S)-Morpholine-3-carboxylic acid in a 1:1 mixture of dioxane and water (100 mL total) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add sodium bicarbonate in one portion and stir until the solid dissolves (approx. 15 minutes).

-

Add a solution of Di-tert-butyl dicarbonate in 10 mL of dioxane dropwise over 20 minutes.

-

Stir the reaction mixture vigorously at room temperature overnight (16 hours).

-

Remove the dioxane under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a white solid.

Expected Outcome:

-

Yield: >90%

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H, Boc), 3.30-4.20 (m, 7H, morpholine protons).

-

LC-MS (ESI+): m/z = 232.1 [M+H]⁺.

Protocol 2: Synthesis of a Fused Bicyclic Morpholino-Piperazinedione

This protocol provides a case study for constructing a more complex heterocyclic system.

| Reagents | Supplier | Quantity | M.W. | Moles |

| (S)-4-Boc-morpholine-3-carboxylic acid | From Protocol 1 | 1.00 g | 231.25 | 4.32 mmol |

| Glycine methyl ester hydrochloride | Sigma-Aldrich | 0.60 g | 125.55 | 4.75 mmol |

| HATU | Chem-Impex | 1.80 g | 380.23 | 4.73 mmol |

| Diisopropylethylamine (DIPEA) | Acros Organics | 2.26 mL | 129.24 | 13.0 mmol |

| Dichloromethane (DCM), Anhydrous | VWR | 40 mL | - | - |

| Trifluoroacetic Acid (TFA) | Oakwood Chemical | 10 mL | - | - |

| Ethyl Acrylate | TCI | 0.52 mL | 100.12 | 5.20 mmol |

| Methanol | Fisher Scientific | 30 mL | - | - |

Procedure:

Part A: Amide Coupling

-

Dissolve (S)-4-Boc-morpholine-3-carboxylic acid in 20 mL of anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Add Glycine methyl ester hydrochloride, followed by HATU.

-

Cool the mixture to 0 °C in an ice bath. Add DIPEA dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor reaction completion by TLC (1:1 Hexanes:Ethyl Acetate).

-

Upon completion, dilute with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to get the coupled product.

Part B: Boc Deprotection

-

Dissolve the crude product from Part A in 10 mL of DCM.

-

Add 10 mL of TFA and stir at room temperature for 1 hour.

-

Remove all volatiles under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.

Part C: Michael Addition and Intramolecular Cyclization

-

Dissolve the crude amine salt from Part B in 30 mL of methanol.

-

Add DIPEA (3 equivalents) to neutralize the salt, followed by ethyl acrylate.

-

Heat the reaction mixture to reflux (65 °C) and stir overnight (18 hours). The intramolecular cyclization will occur in situ.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to afford the final bicyclic product.

Expected Outcome Data:

| Compound | Structure | Yield | LC-MS (ESI+) [M+H]⁺ | Key ¹H NMR Signals |

| Fused Piperazinedione | Fused morpholine-piperazine-2,5-dione | ~60% over 3 steps | 213.1 | Appearance of new signals for the piperazinedione ring protons. |

Conclusion and Future Outlook

(S)-Morpholine-3-carboxylic acid is a powerful and versatile chiral building block for the synthesis of novel heterocyclic compounds. The strategies outlined—ranging from fundamental amide couplings to the construction of complex, fused bicyclic systems—provide a robust framework for creating libraries of sp³-rich molecules. The inherent properties of the morpholine scaffold, such as improved solubility and metabolic stability, make these novel derivatives highly attractive candidates for drug discovery programs.[2][10] Future work can expand upon these principles to create bridged systems and spirocycles, further exploring the chemical space of conformationally constrained morpholines for targeting a wide array of biological targets.[8][9]

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 7. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

(S)-Morpholine-3-carboxylic acid hydrochloride in the synthesis of kinase inhibitors

Topic: (S)-Morpholine-3-carboxylic acid hydrochloride in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Importance of the Morpholine Moiety in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure," particularly in the design of potent and selective kinase inhibitors.[1][2] Its frequent appearance in numerous FDA-approved drugs is not coincidental; the morpholine ring confers a unique and highly advantageous set of physicochemical, metabolic, and biological properties.[1][3] It can enhance aqueous solubility, improve metabolic stability, and provide a rigid, low-basicity scaffold that can be synthetically elaborated with ease.[3][4]

The morpholine ring often plays a direct role in binding to the target kinase. The oxygen atom can act as a crucial hydrogen bond acceptor, frequently interacting with the "hinge region" of the kinase ATP-binding pocket, an interaction central to the mechanism of many inhibitors.[5][6] Furthermore, the stable chair-like conformation of the ring serves as an ideal scaffold, positioning other pharmacophoric elements for optimal interaction with the target protein.[4][7]

This guide focuses on a specific, high-value building block: This compound . The introduction of a chiral center and a carboxylic acid handle elevates the simple morpholine scaffold into a precision tool for medicinal chemists. The (S)-stereochemistry allows for the development of enantiomerically pure drugs, which is critical for maximizing therapeutic efficacy and minimizing off-target effects and potential toxicity.[8] The carboxylic acid functionality provides a direct and reliable point of attachment for incorporating this valuable moiety into a lead molecule, typically via robust amide bond formation.

This document provides a detailed exploration of the strategic application of this compound in the synthesis of kinase inhibitors, complete with mechanistic insights and detailed, field-tested protocols for its effective use.

The Multifaceted Role of the Morpholine Moiety

The utility of the morpholine ring in kinase inhibitors can be attributed to three primary functions: enhancing binding affinity, modulating pharmacokinetic properties, and acting as a structural scaffold.

-

Enhancing Potency through Molecular Interactions: The lone pair of electrons on the morpholine oxygen atom makes it an excellent hydrogen bond acceptor. In many crystal structures of kinase-inhibitor complexes, this oxygen is observed forming a key hydrogen bond with the backbone amide proton of a hinge region residue, such as valine.[5][6] This interaction helps to anchor the inhibitor in the ATP-binding site, significantly contributing to its potency.

-

Modulating Pharmacokinetic (PK) Properties: The inclusion of a morpholine ring generally increases the polarity and hydrogen bonding capacity of a molecule, which often leads to improved aqueous solubility—a common challenge in drug development. Its saturated, heterocyclic nature can also confer greater metabolic stability compared to more labile functional groups, improving the drug's half-life in vivo.[1][3]

-

Serving as a Versatile Scaffold: The defined, non-planar geometry of the morpholine ring allows it to function as a rigid spacer or scaffold.[4] This structural role is essential for directing appended functional groups into the correct three-dimensional orientation required to engage with specific pockets within the kinase active site, thereby enhancing both potency and selectivity.

Caption: Key contributions of the morpholine ring in kinase inhibitor design.

Synthetic Application: Amide Coupling Protocols

The most direct and widely used method for incorporating this compound into a target molecule is through the formation of an amide bond. The carboxylic acid is activated and then coupled with a primary or secondary amine present on the core structure of the kinase inhibitor.

Core Directive: The Causality Behind Reagent Selection